Propanenitrile, 3-[ethyl[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]-
Description
Properties
CAS No. |
63467-01-6 |
|---|---|
Molecular Formula |
C19H19N5O2S2 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
3-[N-ethyl-4-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)diazenyl]anilino]propanenitrile |
InChI |
InChI=1S/C19H19N5O2S2/c1-3-24(12-4-11-20)15-7-5-14(6-8-15)22-23-19-21-17-10-9-16(28(2,25)26)13-18(17)27-19/h5-10,13H,3-4,12H2,1-2H3 |
InChI Key |
FHWQRHRVFYUHRD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC#N)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Origin of Product |
United States |
Biological Activity
Propanenitrile, 3-[ethyl[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]- (CAS Number: 63467-01-6) is a compound known for its potential applications in various fields, particularly in the textile industry as a dye. The compound's biological activity has garnered interest due to its chemical structure and potential interactions with biological systems. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics:
- Molecular Formula: C19H19N5O2S2
- Molecular Weight: 413.511 g/mol
- InChI Key: FHWQRHRVFYUHRD-UHFFFAOYSA-N
- LogP: 3.04
These properties suggest moderate lipophilicity, which can influence the compound's absorption and distribution in biological systems.
The biological activity of Propanenitrile, 3-[ethyl[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]- is primarily attributed to its interaction with various cellular pathways. It has been studied for its potential effects on:
- Antimicrobial Activity: Some derivatives of benzothiazole compounds exhibit antimicrobial properties, suggesting that this compound may have similar effects against certain pathogens.
- Cytotoxicity: The compound may induce cytotoxic effects in specific cell lines, potentially through apoptosis or necrosis mechanisms.
Case Studies and Research Findings
-
Antimalarial Activity:
A study investigated the antimalarial properties of related benzothiazole hydrazones, which share structural similarities with Propanenitrile. These compounds demonstrated significant inhibition of Plasmodium falciparum growth in vitro and improved survival rates in infected murine models . -
Toxicological Assessment:
The Government of Canada conducted a screening assessment on Disperse Red 179 (another name for Propanenitrile), concluding that while it may persist in the environment, it does not accumulate significantly in organisms nor pose a substantial risk to human health at current exposure levels . -
Pharmacokinetics:
Research utilizing HPLC methods has shown that Propanenitrile can be effectively analyzed for pharmacokinetic studies, indicating its potential utility in drug development and environmental monitoring .
Table of Biological Activities
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 16588-67-3 .
- Molecular Formula : C${20}$H${21}$N${5}$O${2}$S$_{2}$.
- Structure: Features a benzothiazole core substituted with a methylsulfonyl group at position 6, an azo (-N=N-) linkage to a phenyl ring, and an ethylamino-propanenitrile side chain.
- Applications : Primarily utilized as a dye intermediate or fine chemical precursor in pharmaceuticals and agrochemicals .
Comparison with Structurally Similar Compounds
Structural Variations and Substitution Patterns
Key structural analogs differ in substituents on the benzothiazole ring or phenyl group, influencing reactivity and applications:
Physical and Chemical Properties
Environmental and Regulatory Considerations
- Target: Not categorized under CEPA 1999 due to insufficient hazard data .
- Analog 3 (15958-27-7) : Listed in Canadian environmental assessments, suggesting scrutiny over persistence .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- The synthesis typically involves diazonium salt formation followed by azo coupling. Key steps include:
- Diazotization : Use sodium nitrite under acidic conditions (e.g., HCl) to generate the diazonium intermediate from an aniline derivative .
- Azo coupling : React the diazonium salt with a benzothiazole derivative under controlled pH (e.g., 8–10) and temperature (0–5°C) to ensure regioselectivity .
- Purification : Chromatography (e.g., silica gel) or recrystallization (using ethanol/water mixtures) is critical for isolating high-purity product .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- UV-Vis spectroscopy : Identifies π→π* transitions in the azo group (λ~450–550 nm) and monitors tautomerism in solution .
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., ethylamino and methylsulfonyl groups) and detect rotational isomers .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Refer to Safety Data Sheets (SDS): Use PPE (gloves, goggles) due to potential skin/eye irritation and avoid inhalation of dust .
- Toxicity mitigation: Work in a fume hood, store in airtight containers, and dispose of waste via certified chemical disposal services .
Advanced Research Questions
Q. How can reaction kinetics and mechanisms be studied for the azo coupling step?
- Kinetic analysis : Use stopped-flow spectrophotometry to monitor diazonium decay rates under varying pH and temperature .
- Computational modeling : DFT calculations (e.g., Gaussian 09) predict transition states and activation energies for regioselective coupling .
- Example
| Parameter | Value | Reference |
|---|---|---|
| Rate constant (k, 25°C) | L/mol·s |
Q. How to resolve contradictions in reported synthetic yields or reaction conditions?
- Controlled experiments : Systematically vary parameters (e.g., solvent, catalyst) while holding others constant.
- Meta-analysis : Compare literature data (e.g., 12 studies in ) to identify outliers or methodological inconsistencies.
- Common issues: Impurities in starting materials or incomplete diazonium salt formation .
Q. What is the environmental fate of this compound, and how can its atmospheric stability be assessed?
- Atmospheric oxidation : Reacts slowly with OH radicals ( cm/molecule·s), producing nitrogen-containing byproducts .
- Degradation studies : Use smog chamber experiments with GC-MS to track intermediates (e.g., nitriles, sulfonic acids) .
Q. Which advanced analytical methods detect trace amounts of this compound in complex matrices?
- Non-target screening : GC-HRToF (High-Resolution Time-of-Flight) with isotopic pattern matching identifies the compound in biological/environmental samples (e.g., herring tissue) .
- LC-MS/MS : Achieves detection limits <1 ppb using multiple reaction monitoring (MRM) transitions .
Q. How do substituents influence regioselectivity in azo coupling reactions?
- Electron-withdrawing groups (EWGs) : Direct coupling to the para position of benzothiazole (e.g., methylsulfonyl group enhances electrophilicity) .
- Steric effects : Bulky substituents (e.g., ethylamino) may favor ortho coupling in sterically hindered systems .
- Experimental validation: Compare H NMR coupling constants and NOE correlations to confirm regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
